

An NMR Crystallography Workflow for Lisinopril Dihydrate

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Compound Focus: Lisinopril dihydrate

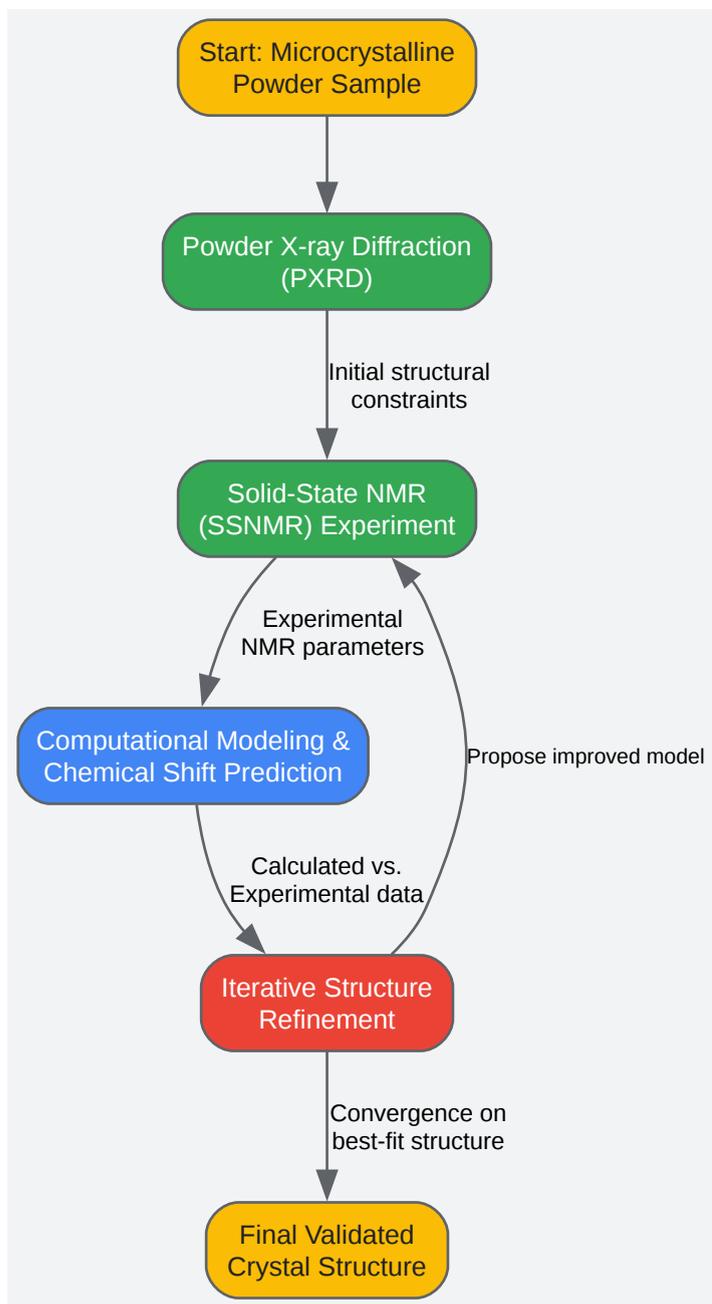
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For complex and flexible molecules like **lisinopril dihydrate**, standard X-ray powder diffraction (XRPD) often cannot provide a complete structural picture on its own [1]. NMR crystallography combines solid-state nuclear magnetic resonance (SSNMR), computational chemistry, and diffraction data to overcome these limitations, offering key structural insights, particularly on hydrogen-mediated noncovalent interactions [2].

The diagram below outlines a generalized workflow for this approach.



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Figure 1. Iterative NMR crystallography workflow for structure determination.

Key Experimental and Structural Data

The following tables summarize core experimental data and structural features of **lisinopril dihydrate** from the literature.

Table 1: Experimental NMR Parameters for Lisinopril [3]

Parameter	Specification
Spectrum Type	1H NMR (1D)
Frequency	500 MHz
Solvent	Water (H ₂ O)
Sample pH	7.00
Sample Temperature	25.0 °C
Chemical Shift Reference	DSS

Table 2: Solid-State Characteristics of Lisinopril Dihydrate [4]

Feature	Description
Crystal System	Monoclinic
Main Structural Feature	Double zwitterionic character in the solid state
Key Stabilizing Forces	Extensive hydrogen-bonding network involving water molecules and functional groups
Pharmaceutical Relevance	The commercial and most widespread form used in formulations

Rationale and Significance of the Methodology

The integrated approach is critical for a molecule like lisinopril due to its high molecular flexibility, which makes structure determination from powders challenging [1]. The specific value of NMR crystallography includes:

- **Precision for Hydrogen Atoms:** It is particularly valuable for accurately characterizing hydrogen-mediated noncovalent interactions (e.g., hydrogen bonds, CH- π interactions), which are often poorly located by X-ray diffraction alone [2].
- **Solving Complex Structures:** This methodology was successfully optimized to solve the crystal structure of **lisinopril dihydrate**, providing features that were "inaccessible by XRPD alone" [1].
- **Understanding Solid Forms:** The technique helps characterize different solid forms (polymorphs, hydrates) of an Active Pharmaceutical Ingredient (API), which is crucial for ensuring drug stability, solubility, and bioavailability [4] [5].

Practical Application in Drug Development

Beyond pure structure determination, these analytical techniques are applied to solve practical problems in pharmaceutical development.

- **Drug-Excipient Compatibility:** Studies use TGA, FTIR, and HPLC to assess interactions between lisinopril and formulation excipients. For example, research has identified incompatibilities with lactose monohydrate and mannitol, leading to a loss of drug content [5].
- **Impurity Profiling:** Synthesis and characterization of process-related impurities (e.g., lysine analog, diketopiperazines) are required by pharmacopoeias. These impurities are identified and studied using techniques including $^1\text{H-NMR}$ and LC-MS [6].

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